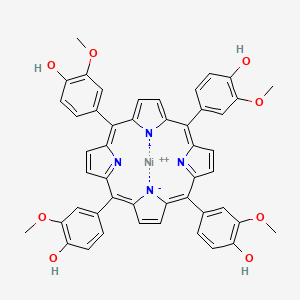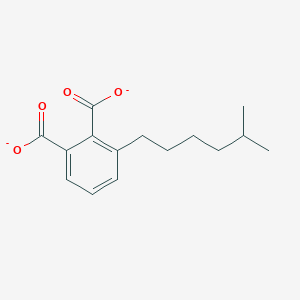
3-(5-Methylhexyl)phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylhexyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility and durability of plastics. Phthalates are esters of phthalic acid and are commonly found in a variety of consumer products, including cosmetics, personal care products, and food packaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylhexyl)phthalate typically involves the esterification of phthalic anhydride with 5-methylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylhexyl)phthalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 5-methylhexanol.
Substitution: The ester group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid and 5-methylhexanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-(5-Methylhexyl)phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and other materials.
Biology: Studied for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including toxicity and metabolic pathways.
Industry: Used in the production of flexible plastics, coatings, and adhesives .
Mechanism of Action
The mechanism of action of 3-(5-Methylhexyl)phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors, such as the estrogen receptor, and can modulate gene expression and cellular functions. This interaction can lead to various health effects, including reproductive and developmental toxicity .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl)phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Dibutyl phthalate (DBP)
Uniqueness
3-(5-Methylhexyl)phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other phthalates may not be as effective. Its molecular structure also influences its interaction with biological systems, contributing to its distinct toxicological profile .
Properties
Molecular Formula |
C15H18O4-2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-(5-methylhexyl)phthalate |
InChI |
InChI=1S/C15H20O4/c1-10(2)6-3-4-7-11-8-5-9-12(14(16)17)13(11)15(18)19/h5,8-10H,3-4,6-7H2,1-2H3,(H,16,17)(H,18,19)/p-2 |
InChI Key |
GOKCBMCFKRKHRN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B12340237.png)
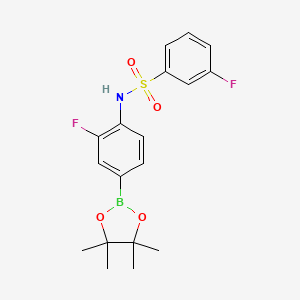

![(Z)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12340251.png)
![[(3Z,10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12340260.png)
![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12340271.png)
![[(E)-1,3-dihydroxyoctadec-4-en-2-yl]imino-iminoazanium](/img/structure/B12340272.png)
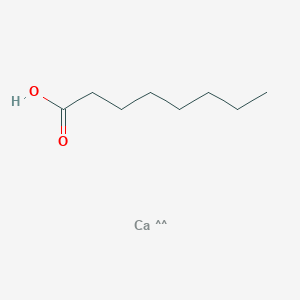
![2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-](/img/structure/B12340276.png)
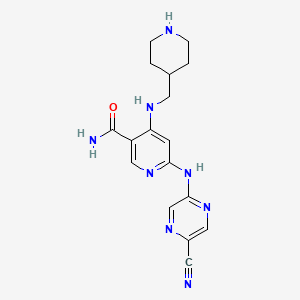
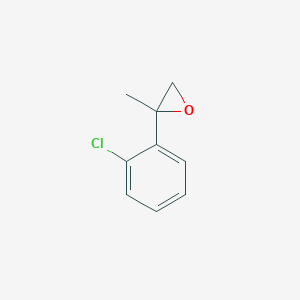
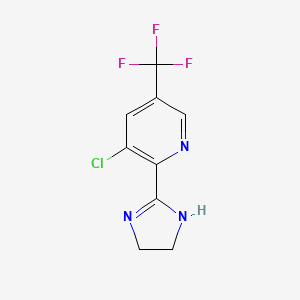
![Carbamic acid, N-[2-[[(1R)-2-[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]-2-oxo-1-[(phenylmethoxy)methyl]ethyl]amino]-1,1-dimethyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B12340314.png)
